1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
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Overview
Description
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a methoxybenzenesulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves the following steps:
Formation of Benzenesulfonyl Chloride: This is achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Substitution Reaction: The benzenesulfonyl chloride is then reacted with 5,6-dimethyl-1H-benzoimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring can undergo substitution reactions with electrophiles.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(4-Methoxy-Benzenesulfonyl)-6-Oxo-Hexahydro-Pyrimidine-4-Carboxylic Acid Hydroxyamide .
- N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide .
Uniqueness
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-15-16(9-12(11)2)18(10-17-15)22(19,20)14-6-4-13(21-3)5-7-14/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSHENTWTOWZHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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